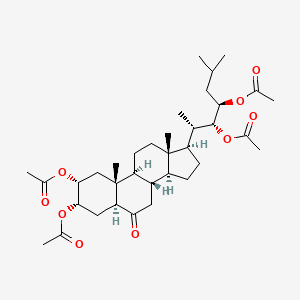
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolidinone family. This compound features a five-membered lactam ring with four carbon atoms and one nitrogen atom. It is known for its significant structural role in various bioactive natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one can be synthesized through multi-component reactions (MCRs). These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product. For example, a common method involves the reaction of ethyl pyruvate, anilines, and aldehydes in n-hexane under reflux conditions .
Industrial Production Methods: The industrial production of this compound can be achieved through scalable synthetic routes. A practical and easily scalable synthesis involves the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection . This method reduces the number of reaction steps and paves the way for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to various biological effects. For example, it may inhibit HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-5-pentyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: An important building block of the antidiabetic drug glimepiride.
3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones: Known for their antioxidant activity and potential as radical scavengers.
5-Hydroxy-2-decenoic acid δ-lactone: A compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific structural configuration and its diverse range of applications in various fields.
Properties
CAS No. |
80444-69-5 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-ethyl-5-pentyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C11H19NO/c1-3-5-6-7-10-8-9-11(13)12(10)4-2/h8H,3-7,9H2,1-2H3 |
InChI Key |
OZEIGDCQFSXQCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CCC(=O)N1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



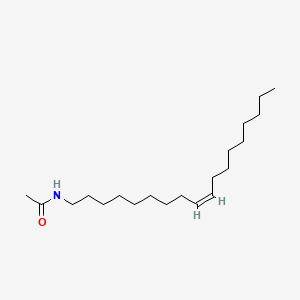

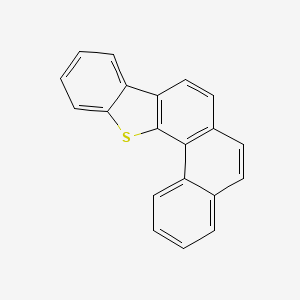
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
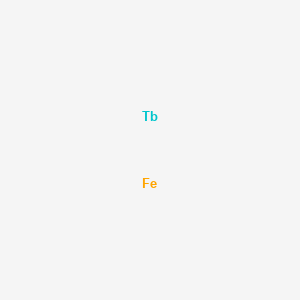
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
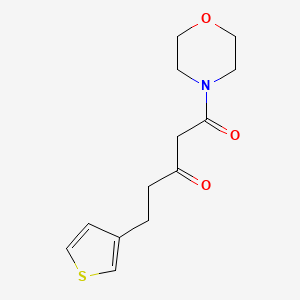
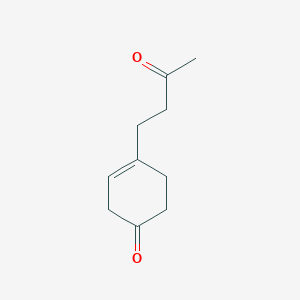

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

